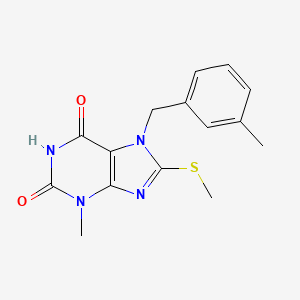
3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves multi-step reactions, starting from basic purine scaffolds. For example, the synthesis of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones, which share a similar structure, has been achieved through complex organic reactions, highlighting the intricate nature of synthesizing such molecules (Didunyemi Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives, including those similar to the compound , is characterized by the purine core, a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. Substituents at various positions on this core, such as the methyl, methylthio, and methylbenzyl groups, significantly influence the compound's chemical behavior and interactions. Studies on purine-6,8-diones provide insights into their ionization and methylation reactions, which are crucial for understanding the chemical nature of such compounds (M. Rahat et al., 1974).
Chemical Reactions and Properties
The chemical reactions and properties of purine derivatives are influenced by the nature and position of their substituents. For instance, thietanyl protection has been employed in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones to prevent undesirable reactions at certain positions, demonstrating the compound's reactivity and the need for protective groups in synthesis (F. Khaliullin & Y. Shabalina, 2020).
Physical Properties Analysis
The physical properties of 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and substituents. While specific data on this compound may not be readily available, related purine derivatives' studies offer insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the compound's behavior in different environments. The synthesis and reactions of similar purine derivatives indicate that substituents like methylthio and methylbenzyl groups can significantly alter the compound's reactivity and interaction with other molecules (W. Armarego & P. A. Reece, 1976).
作用機序
Target of Action
ZINC00282235, also known as NCGC00302747-01, UPCMLD0ENAT5734721:001, Oprea1_517005, Oprea1_839598, or 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, is a compound with a wide range of biological functions Zinc, which is a component of the compound, is known to interact with a variety of proteins, including enzymes and transcription factors .
Mode of Action
Zinc, a component of the compound, has three primary biological roles: catalytic, structural, and regulatory . It is involved in intercellular communication and intracellular events that maintain normal physiological processes .
Biochemical Pathways
ZINC00282235 affects several biochemical pathways. Zinc, a component of the compound, is involved in numerous physiological processes, including cell cycle progression, immune functions, and meiosis . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .
Pharmacokinetics
It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
Zinc, a component of the compound, is known to control intercellular communication and intracellular events that maintain normal physiological processes .
Action Environment
It is known that the absorption of zinc can be influenced by dietary components .
特性
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-5-4-6-10(7-9)8-19-11-12(16-15(19)22-3)18(2)14(21)17-13(11)20/h4-7H,8H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYDJIXOBKTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


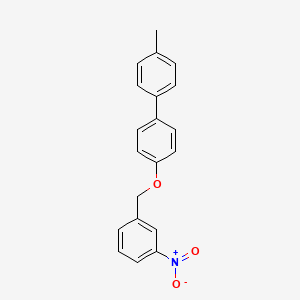
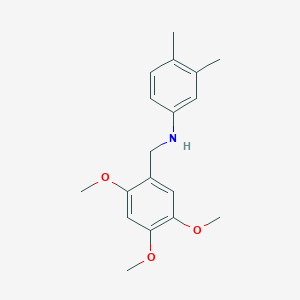

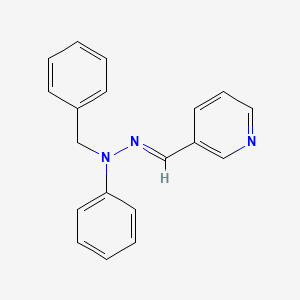
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
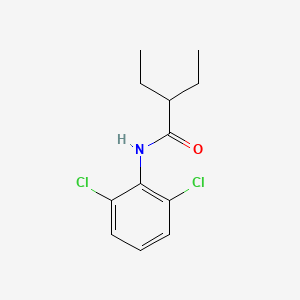
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)